Icariside Ii

PDE5 Inhibition Erectile Dysfunction Natural Product Screening

Direct procurement of Icariside II bypasses the variable microbiome-dependent conversion of icariin, providing consistent exposure to the PDE5-inhibiting effector molecule with superior lipophilicity for oral formulation (logP 3.24 vs. 1.61). At 10-fold lower concentration (10⁻⁶ M), it induces dual osteogenic and angiogenic effects more potently than icariin. Ideal for medicinal chemistry and bone tissue engineering requiring standardized bioavailability.

Molecular Formula C27H30O10
Molecular Weight 514.5 g/mol
CAS No. 113558-15-9
Cat. No. B191561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcariside Ii
CAS113558-15-9
Synonyms3,5,7-trihydroxy-4'-methoxyl-8-prenylflavone-3-O-rhamnopyranoside
baohuoside I
icarisid II
icariside II
Molecular FormulaC27H30O10
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O
InChIInChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1
InChIKeyNGMYNFJANBHLKA-LVKFHIPRSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icariside II (CAS 113558-15-9): Differentiated Procurement Guide for PDE5 Inhibition, Osteogenesis, and Pharmacokinetic Performance


Icariside II (ICS II, Baohuoside I, CAS 113558-15-9) is a prenylated flavonol glycoside derived from Epimedium species [1]. It is the primary active in vivo metabolite of icariin, produced via intestinal bacterial hydrolysis of the C-7 glucose moiety [2]. Unlike its prodrug precursor icariin, Icariside II exhibits direct and potent biological activities, including nanomolar-range inhibition of phosphodiesterase type 5 (PDE5) and enhanced osteogenic differentiation capacity, establishing it as the pharmacologically definitive entity for applications requiring high potency and reliable oral bioavailability [3][4].

Icariside II vs. Icariin: Why Metabolic Fate and Structural Specificity Render Generic Substitution Invalid


Substituting icariin for Icariside II in pharmacological studies or industrial formulations is scientifically unsound due to fundamental differences in their metabolic activation and intrinsic potency. Oral icariin acts largely as a prodrug, with 91.2% being converted by intestinal flora into Icariside II before systemic exposure; direct administration of Icariside II bypasses this variable biotransformation step, ensuring predictable pharmacokinetics [1][2]. Structurally, the presence of a glucose moiety at the C-7 position in icariin sterically hinders its interaction with target proteins such as PDE5, resulting in an IC50 that is approximately 38-fold weaker than that of Icariside II [3]. Consequently, relying on icariin as a substitute introduces significant variability in both in vivo efficacy and in vitro potency, compromising the reproducibility of experimental results and the cost-effectiveness of product development [4].

Quantitative Differentiation of Icariside II (CAS 113558-15-9) Against Key Analogs: A Comparative Evidence Guide


Icariside II vs. Icariin: 38-Fold Superior PDE5 Inhibition Confers Nanomolar Potency

Icariside II (ICS II) demonstrates a profound increase in PDE5 inhibitory activity compared to its parent compound, icariin. The removal of the glucose moiety at the C-7 position eliminates steric hindrance, enabling a direct and potent interaction with the enzyme's active site [1].

PDE5 Inhibition Erectile Dysfunction Natural Product Screening

Icariside II vs. Icariin: 13-Fold Higher Systemic Exposure (AUC) After Oral Administration

The pharmacokinetic profile of Icariside II is markedly superior to icariin following oral dosing in rats. Due to extensive first-pass metabolism of icariin to Icariside II, direct administration of Icariside II yields dramatically higher and more reliable plasma concentrations [1].

Pharmacokinetics Oral Bioavailability Metabolite Profiling

Icariside II vs. Icariin: Superior Enhancement of Osteogenic Differentiation in rBMSCs

In a comparative study using rat bone marrow stromal cells (rBMSCs), Icariside II exhibited a stronger capacity to induce osteogenic differentiation than its precursor, icariin. This suggests that the metabolite is the primary active entity responsible for the anti-osteoporotic effects of Epimedium flavonoids [1].

Osteoporosis Bone Regeneration Mesenchymal Stem Cells

Icariside II vs. Silybin: Equipotent Hepatoprotection Demonstrated in Primary Hepatocyte Assay

In a CCl4-induced hepatotoxicity model using primary cultured rat hepatocytes, Icariside II demonstrated anti-hepatotoxic activity equivalent to that of silybin, a well-established clinical hepatoprotective agent [1].

Hepatoprotection Liver Injury CCl4 Toxicity

Icariside II vs. 5-Fluorouracil: Enhanced Cytotoxicity Against Hela Cells

Icariside II exhibits superior in vitro anticancer activity against Hela cervical cancer cells compared to the chemotherapeutic drug 5-fluorouracil (5-Fu) [1].

Anticancer Cytotoxicity Cervical Cancer

High-Impact Application Scenarios for Icariside II (CAS 113558-15-9) Based on Quantitative Evidence


PDE5-Targeted Drug Discovery and Male Sexual Health Research

Icariside II is the optimal candidate for developing natural product-based PDE5 inhibitors. With an IC50 of 156 nM, it serves as a superior lead scaffold compared to its 38-fold less potent precursor, icariin. This potency, combined with its established oral bioavailability (AUC 13-fold > icariin), makes it the logical choice for both in vitro screening and in vivo efficacy studies in erectile dysfunction models [1][2].

Osteoporosis and Bone Tissue Engineering Studies

Researchers focusing on bone regeneration and anti-osteoporotic mechanisms should prioritize Icariside II over icariin. Direct comparative studies confirm that Icariside II is more effective at driving osteogenic differentiation of bone marrow stromal cells, validating its role as the principal active agent in bone anabolic pathways [1].

Preclinical Pharmacokinetic and Drug-Delivery Optimization

Due to its well-defined and favorable pharmacokinetic profile relative to its class, Icariside II is an ideal model compound for investigating formulation strategies aimed at enhancing flavonoid bioavailability. Studies have already demonstrated that solid dispersion techniques can further boost its relative bioavailability (Frel) by 234%, underscoring its value in advanced drug delivery research [1].

Hepatoprotective Natural Product Formulation Development

Given its demonstrated potency equivalent to silybin in reversing CCl4-induced hepatocyte toxicity, Icariside II is a promising candidate for inclusion in novel hepatoprotective formulations. Industrial developers can leverage this evidence to differentiate their liver health products with a scientifically validated, equipotent natural alternative [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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